molecular formula C14H23NO B13438895 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol

Cat. No.: B13438895
M. Wt: 231.40 g/mol
InChI Key: BKSDHPHOWDUJNB-KXPHLPELSA-N
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Description

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol is a complex organic compound with a unique structure that includes multiple deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol typically involves multiple steps, including the introduction of deuterium atoms. The process may start with the preparation of a suitable precursor, followed by specific reactions to introduce the amino and hydroxyl groups. Common reagents used in these reactions include deuterated methyl iodide and tert-butylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(1,1-dimethylethyl)-6-methylphenol
  • 3-Amino-4-(1,1-dimethylethyl)-6-ethylphenol

Uniqueness

The presence of deuterium atoms in 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol makes it unique compared to similar compounds. Deuterium substitution can alter the compound’s physical and chemical properties, such as its stability and reactivity, which can be advantageous in certain applications.

Properties

Molecular Formula

C14H23NO

Molecular Weight

231.40 g/mol

IUPAC Name

3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3,8D

InChI Key

BKSDHPHOWDUJNB-KXPHLPELSA-N

Isomeric SMILES

[2H]C1=C(C(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C

Origin of Product

United States

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